molecular formula C9H16N4O2 B14693235 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- CAS No. 32516-05-5

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-

Cat. No.: B14693235
CAS No.: 32516-05-5
M. Wt: 212.25 g/mol
InChI Key: BUPCSJIRCTYAHP-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- (DAPT) is a nitrogen-rich bicyclic compound characterized by a rigid tetraazabicyclo[3.3.1]nonane scaffold with acetyl groups at the 3- and 7-positions. This compound serves as a critical intermediate in the synthesis of octogen (HMX, 1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane), a high-performance military explosive . DAPT is synthesized via acetylation of hexamethylenetetramine (HMT) or related precursors, and its nitrolysis in nitric acid yields HMX through intermediates like MNX (1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane) . The acetyl groups in DAPT enhance its stability during synthesis while facilitating controlled nitrolysis under optimized conditions .

Properties

CAS No.

32516-05-5

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

1-(7-acetyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)ethanone

InChI

InChI=1S/C9H16N4O2/c1-8(14)12-4-10-3-11(5-12)7-13(6-10)9(2)15/h3-7H2,1-2H3

InChI Key

BUPCSJIRCTYAHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN2CN(C1)CN(C2)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Reactants : Hexamine, acetic anhydride, glacial acetic acid.
  • Catalysts : Polyphosphoric acid or pyridine (to mitigate side reactions).
  • Temperature : 40–60°C, maintained for 4–6 hours.
  • Molar Ratios : Hexamine-to-acetic anhydride ratios of 1:4–1:6 optimize yields.

Mechanism :

  • Protonation : Acetic acid protonates hexamine, enhancing electrophilicity.
  • Acetylation : Acetic anhydride delivers acetyl groups to the 3- and 7-positions via nucleophilic substitution.
  • Cyclization : Intramolecular hydrogen bonding stabilizes the bicyclic structure.

Yield : ~80% under optimized conditions.

Acetylation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane

An alternative approach acetylates the parent compound 1,3,5,7-tetraazabicyclo[3.3.1]nonane, though this method is less common due to the precursor’s limited availability.

Protocol

  • Reactants : 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, acetyl chloride.
  • Solvent : Dichloromethane or tetrahydrofuran.
  • Conditions : 0–25°C, 12–24 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by recrystallization.

Challenges :

  • Low solubility of the parent compound in non-polar solvents.
  • Competing over-acetylation at other nitrogen sites.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. Key adaptations include:

Process Optimization

  • Continuous Flow Reactors : Enhance heat dissipation and reduce decomposition risks.
  • Catalyst Recycling : Polyphosphoric acid is reused after neutralization, reducing waste.
  • Quality Control : In-line HPLC monitors reaction progress, ensuring >98% purity.
Parameter Laboratory Scale Industrial Scale
Reaction Time 4–6 hours 2–3 hours (flow systems)
Yield 75–80% 85–90%
Purity 95–98% ≥99%
Catalyst Efficiency Single use Recycled 3–5 times

Comparative Analysis of Methods

Advantages and Limitations

  • Hexamine Route :

    • Pros : High yields, readily available starting material.
    • Cons : Requires strict temperature control to avoid nitrolysis byproducts.
  • Parent Compound Route :

    • Pros : Selective acetylation.
    • Cons : Economically unviable due to precursor synthesis costs.

Reaction Kinetics and Mechanistic Insights

Kinetic Studies

  • Rate Law : Second-order in acetic anhydride concentration.
  • Activation Energy : 65–75 kJ/mol, indicating a moderate energy barrier.

Isotopic Labeling : ¹⁵N NMR studies confirm retention of the bicyclic framework during acetylation.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1,3,5,7-Tetraazabicyclo[3.3.1]nonane Derivatives

Compound Substituents Key Properties/Applications
DAPT 3,7-diacetyl HMX precursor; stable intermediate
DPT 3,7-dinitro HMX precursor; lower sensitivity than HMX
3,7-Dinitroso derivative 3,7-dinitroso Industrial blowing agent (e.g., "Blowing Agent H")
Antithrombotic derivatives Variable (e.g., sulfonyl groups) Bioactive applications (e.g., platelet inhibition)

Other Azabicyclo[3.3.1]nonane Derivatives

Compound Type Nitrogen Positions Key Features Applications
1-Azabicyclo[3.3.1]nonanes 1-N Psychoactive scaffolds Treatment of neurodegenerative disorders
3-Azabicyclo[3.3.1]nonanes 3-N Core of Haliclonin A Marine natural product
3,7-Diazabicyclo[3.3.1]nonanes 3,7-N Antiarrhythmic, antiplatelet activities Cardiovascular therapeutics
3,9-Diazabicyclo[3.3.1]nonanes 3,9-N 5-HT3 receptor antagonism Neurological disorders
2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-dienes 5-N Novel synthetic frameworks Unexplored bioactive potential

Thermal and Solubility Properties

Compound Thermal Stability Solubility Profile
DAPT Stable under nitration conditions Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile)
DPT Melting point: 204–223°C Low solubility in water; soluble in HNO₃
3,7-Dinitroso derivative Decomposes at ~200°C Insoluble in water; used in polymer matrices

Biological Activity

1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- is a complex organic compound with significant biological activity. This compound belongs to a class of bicyclic amines that have been studied for their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

  • Molecular Formula: C9H16N4O2
  • Molecular Weight: 200.25 g/mol
  • IUPAC Name: 3,7-Diacetyl-1,3,5,7-tetraazabicyclo[3.3.1]nonane
  • CAS Registry Number: 100288

The structure of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane shows a bicyclic arrangement with four nitrogen atoms incorporated into the rings, which contributes to its unique chemical properties and biological interactions.

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in water
Log P (Partition Coefficient)Not available
  • Antimicrobial Activity : Research indicates that 1,3,5,7-Tetraazabicyclo[3.3.1]nonane derivatives exhibit antimicrobial properties against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways:
    • DNA Intercalation : The compound may intercalate into DNA strands, leading to disruption of replication and transcription processes.
    • Reactive Oxygen Species (ROS) Generation : It has been observed that compounds in this class can generate ROS, which can induce oxidative stress and lead to cancer cell death.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several tetraazabicyclo compounds on human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The findings indicated that:

  • Compounds exhibited IC50 values in the low micromolar range.
  • Apoptosis was confirmed via flow cytometry and caspase activation assays.

Antimicrobial Efficacy Study

A separate study assessed the antimicrobial efficacy of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Significant inhibition zones in agar diffusion tests.
  • Minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Q & A

Basic: What are the optimized synthetic routes for DAPT from hexamine, and how do reaction conditions influence yield?

DAPT is synthesized via acetolysis of hexamine with acetic anhydride/water under controlled conditions. Evidence shows that acetic anhydride acts as both solvent and acetylating agent, achieving yields >80% when the molar ratio of hexamine to acetic anhydride is optimized (1:4–1:6) and reaction temperatures are maintained at 40–60°C . Siele’s method replaces sulfuric acid with polyphosphoric acid, reducing side reactions but requiring precise stoichiometric control to avoid over-acetylation . Comparative studies highlight that the Bachmann process avoids strong acids but may introduce HMX impurities during subsequent nitrolysis steps .

Basic: What analytical techniques are critical for characterizing DAPT’s structural and thermal properties?

Key techniques include:

  • ¹⁵N NMR : To track nitrogen environments during acetolysis and nitrolysis, revealing mechanistic pathways (e.g., ring-opening intermediates) .
  • X-ray crystallography : Resolves bicyclic conformation and acetyl group orientation, critical for predicting reactivity .
  • DSC/TGA : Identifies thermal stability thresholds (decomposition onset ~180°C) and exothermic events during nitrolysis .

Advanced: What mechanistic insights explain DAPT’s nitrolysis to HMX, and how do isotopic labeling studies validate these pathways?

Nitrolysis of DAPT proceeds via a two-stage mechanism:

Acetyl group removal : Mixed acid (HNO₃/H₂SO₄) cleaves acetyl groups, forming a nitronium ion intermediate.

Ring expansion : Sequential nitration and cyclization yield HMX, with isotopic ¹⁵N tracing confirming retention of the bicyclic nitrogen framework during rearrangement . Contradictions arise in intermediate identification, as nitramide (NH₂NO₂) is detected in acidic conditions, while basic media favor methylenedinitroamine (MDNA) intermediates .

Advanced: How do task-specific ionic liquids (TSILs) enhance the nitration efficiency of DAPT to DPT?

TSILs like [BMIM][NO₃] act as dual solvents and catalysts, improving nitro group incorporation by stabilizing nitronium ions (NO₂⁺). Recycling experiments show <5% activity loss over five cycles, with yields >90% under mild conditions (50°C, 4 h). This contrasts with traditional mixed acid methods, which generate acidic waste and require stringent temperature control .

Data Contradiction Analysis: Why do Siele’s and Bachmann’s nitration methods yield divergent DADN purity levels?

Siele’s method employs H₂SO₄/polyphosphoric acid, achieving higher DADN yields (85–90%) but introducing sulfonic byproducts that complicate purification. The Bachmann process uses acetic anhydride/acetyl chloride, yielding lower DADN (70–75%) but minimizing impurities. Contradictions in literature stem from differing acid strengths: stronger acids accelerate nitration but promote side reactions like over-nitration .

Experimental Design: How can Lewis base catalysts optimize MNX synthesis from DPT derivatives?

CH₃NH₂·HCl acts as a Lewis base catalyst in fuming HNO₃, promoting nitroso group incorporation via in situ HNO₂ generation. Orthogonal experiments determine optimal conditions: n(DPT):n(CH₃NH₂·HCl) = 1:2.5, −25°C, 10 min reaction time (MNX yield: 78.5%). This method avoids toxic N₂O₄ and simplifies waste treatment compared to NH₄NO₃ additives .

Stability and Safety: What factors govern the thermal decomposition risk of DPT, a key DAPT derivative?

DPT exhibits biphasic decomposition:

  • Stage 1 (k₁) : pH-dependent proton/hydroxide catalysis (Eₐ ~120 kJ/mol) forms nitramide intermediates.
  • Stage 2 (k₂) : Exothermic gas evolution (NOₓ, CO) above 200°C, requiring controlled heating rates (<2°C/min) to prevent runaway reactions . Cytotoxicity studies on DAPT derivatives show dose-dependent genotoxicity in bacterial assays (e.g., Salmonella mutagenicity), necessitating PPE during handling .

Computational Modeling: How do DFT and Hirshfeld analyses predict DAPT’s reactivity in ligand systems?

DFT calculations reveal electron-deficient nitrogen sites in DAPT’s bicyclic framework, favoring coordination with transition metals (e.g., Ru, Pt). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O= 12.4%), guiding crystal engineering for stable metal complexes used in hydrogenase mimics .

Isotopic Tracers: How does ¹⁵N labeling resolve ambiguities in DAPT’s acetolysis mechanism?

¹⁵N NMR studies demonstrate that hexamine’s bridgehead nitrogen (N-1, N-3) retains positional integrity during acetolysis, while N-5 and N-7 undergo acetylation. This confirms a stepwise mechanism rather than concerted ring-opening, resolving debates about intermediate stability .

Advanced Synthesis: What novel derivatives of DAPT show promise in non-energetic applications?

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) demonstrates utility as a ligand in water-soluble Pt/Pd complexes for anticancer studies. Its phosphine moiety enhances protophilicity, enabling catalytic allylic alcohol reduction with >95% enantiomeric excess .

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